Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate
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Overview
Description
Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate typically involves multi-step organic reactions. One common approach is the sulfonation of 4-methylbenzenesulfonyl chloride followed by the subsequent reaction with 2-thienylcarbonyl chloride and an amino group. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce corresponding alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate may be employed in the study of enzyme inhibitors or as a tool for probing biological pathways.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals or as a component in drug formulations. Its biological activity may be explored for therapeutic purposes.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, coatings, or as a component in various chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate is structurally similar to other sulfonamide derivatives and thienyl-containing compounds.
Uniqueness: What sets this compound apart is its specific combination of functional groups and the presence of both a sulfonyl and a thienylcarbonyl moiety
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)sulfonyl-3-(thiophene-2-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S2/c1-13-5-8-15(9-6-13)28(24,25)18-10-7-14(20(23)26-2)12-16(18)21-19(22)17-4-3-11-27-17/h3-12H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVGNQRTNNEGDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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